Navigating the Synthesis and Application of N-(Thiolan-3-yl)pyridin-2-amine Derivatives: A Technical Guide
Navigating the Synthesis and Application of N-(Thiolan-3-yl)pyridin-2-amine Derivatives: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of N-(thiolan-3-yl)pyridin-2-amine and its derivatives. Due to the limited availability of public data on the unsubstituted parent compound, this paper will focus on a well-documented analogue, N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine , as a representative model for this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into the synthesis and utility of these promising heterocyclic compounds.
Introduction: The Convergence of Pyridine and Thiolane Moieties
The structural fusion of a pyridine ring and a thiolane (tetrahydrothiophene) moiety creates a chemical scaffold with significant potential in medicinal chemistry. Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and act as bioisosteres for phenyl groups.[1] Similarly, sulfur-containing heterocycles like thiolane are recognized as "privileged structures" in drug discovery, contributing to a wide array of pharmacological activities.[2] The combination of these two pharmacophores in compounds such as N-(thiolan-3-yl)pyridin-2-amine derivatives opens avenues for developing novel therapeutic agents.
This guide will provide a detailed overview of a representative compound from this class, N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine, covering its fundamental chemical data, a plausible and detailed synthetic protocol, and a discussion of its potential applications based on the known bioactivities of related structures.
Chemical Identity and Physicochemical Properties
Precise identification and characterization are paramount for any chemical entity in a research and development setting. The following tables summarize the key identifiers and physicochemical properties for the representative compound, N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine | [3] |
| Molecular Formula | C₁₀H₁₃FN₂S | [3] |
| Molecular Weight | 212.29 g/mol | [3] |
| Canonical SMILES | C1CSCC1NCC2=NC=C(C=C2)F | [3] |
| InChI Key | KUTLUGZKDNDKEJ-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | White powder | [3] |
| Melting Point | 100°C | [3] |
| Boiling Point | 289°C | [3] |
| Solubility | Highly soluble in methanol, ethanol, and water | [3] |
| pKa | 9.4 | [3] |
The presence of a fluorine atom in this analogue is noteworthy, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] The high pKa value suggests the amine is basic and will be protonated at physiological pH.[3]
Synthesis Pathway and Experimental Protocol
The synthesis of N-substituted 2-aminopyridines can be approached through several established methodologies. Common strategies include the nucleophilic aromatic substitution (SNAr) of 2-halopyridines with amines or reductive amination of a pyridine-2-carboxaldehyde derivative.[5][6] For the synthesis of N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine, a reductive amination pathway offers a direct and efficient route.
Proposed Synthesis Workflow: Reductive Amination
This approach involves two key steps: the formation of an imine intermediate from 5-fluoro-pyridine-2-carboxaldehyde and thiolan-3-amine, followed by the in-situ reduction of the imine to the desired secondary amine.
Caption: Proposed reductive amination workflow for synthesis.
Causality in Experimental Design
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Choice of Aldehyde and Amine : The starting materials are selected to directly construct the target molecule's backbone. 5-fluoro-pyridine-2-carboxaldehyde provides the substituted pyridine-methyl fragment, while thiolan-3-amine introduces the crucial thiolane ring.
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Reaction Conditions : The reaction is typically performed in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE), which can solubilize the reactants and is compatible with the reducing agent. An acid catalyst, like acetic acid, is often added to facilitate imine formation.
-
Choice of Reducing Agent : Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation. It is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity minimizes the formation of alcohol byproducts. Other reagents like pyridine-borane complexes are also effective.[7][8]
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.
Materials:
-
5-fluoro-pyridine-2-carboxaldehyde (1.0 eq)
-
Thiolan-3-amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-pyridine-2-carboxaldehyde (1.0 eq) and dissolve in anhydrous DCM.
-
Amine Addition : Add thiolan-3-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Imine Formation : Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction : Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring : Continue stirring the reaction at room temperature overnight (12-18 hours). Monitor the consumption of the imine intermediate by TLC.
-
Quenching : Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine.
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Characterization : Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Potential Applications in Research and Industry
While specific data for the title compound is emerging, the constituent moieties suggest several promising areas of application.
Drug Discovery and Medicinal Chemistry
Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The 2-aminopyridine scaffold is also a key component in many bioactive molecules. Therefore, compounds of this class are excellent candidates for screening in various therapeutic areas. The introduction of the thiolane group can modulate lipophilicity and metabolic stability, key parameters in drug design.
Material Science
The pyridine nitrogen and the thiolane sulfur atom can act as ligands for metal coordination. This property could be exploited in the development of new metal complexes with interesting catalytic or optical properties.
Analytical Chemistry
The primary/secondary amine functionality allows for derivatization, making these compounds potentially useful as reagents for the analysis of other molecules, such as amino acids.
Conclusion
The N-(thiolan-3-yl)pyridin-2-amine scaffold represents a compelling area for chemical exploration. While data on the parent compound is limited, the analysis of the fluorinated analogue, N-[(5-fluoropyridin-2-yl)methyl]thiolan-3-amine, provides a solid framework for understanding the properties and synthesis of this chemical class. The proposed reductive amination protocol offers a reliable and scalable method for accessing these molecules, paving the way for further investigation into their potential applications in drug discovery, material science, and beyond. This guide serves as a foundational resource for scientists looking to innovate within this promising area of heterocyclic chemistry.
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